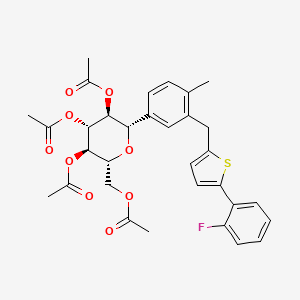

(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Structural Significance of the (2R,3R,4R,5S,6S)-Configured Tetrahydro-2H-Pyran Core

The tetrahydro-2H-pyran ring serves as the structural backbone, conferring rigidity and directing spatial orientation of functional groups. The (2R,3R,4R,5S,6S) stereochemistry ensures optimal hydrogen bonding with biological targets, as seen in analogous glycosides. Key features include:

- Acetoxymethyl Group at C-2 : Enhances lipophilicity, facilitating membrane permeability.

- Triacetylated Hydroxyls (C-3, C-4, C-5) : Protect reactive hydroxyls during synthesis and modulate pharmacokinetics.

- C-6 Substitution : The 3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl group introduces steric bulk and π-π stacking potential, critical for receptor interaction.

Synthetic routes to such cores often employ Ferrier rearrangements or glycal functionalization. For example, montmorillonite K-10 catalyzes the formation of 2,3-unsaturated O-glycosides from glycals, a strategy adaptable to this compound’s synthesis.

Table 1: Comparative Analysis of Tetrahydro-2H-Pyran Glycosides

Role of Fluorophenyl-Thiophene Motifs in Modern Glycoconjugate Design

The 5-(2-fluorophenyl)thiophen-2-yl group exemplifies strategic heteroaromatic design:

- Fluorine’s Impact : The 2-fluorophenyl moiety elevates metabolic stability via C-F bond resistance to oxidation while engaging in halogen bonding with target proteins.

- Thiophene’s Contribution : The sulfur atom in thiophene facilitates charge-transfer interactions, and its planar structure supports π-stacking with aromatic residues in binding pockets.

In preclinical models, fluorophenyl-thiophene glycosides demonstrate enhanced efficacy over non-fluorinated analogs. For example, TA-3404, a thiophene-C-glucoside, reduced hyperglycemia in HF-KK mice at lower doses than its phenyl counterpart. Similarly, acetylated thiophene glycosides exhibit superior anti-inflammatory activity compared to non-thiophene variants, likely due to improved membrane penetration.

Synthetic Considerations :

Propriétés

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33FO9S/c1-17-10-11-22(14-23(17)15-24-12-13-28(43-24)25-8-6-7-9-26(25)33)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUIXVHEMETTM-IFUGWHCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33FO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features and functional groups suggest various biological activities and therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 594.68 g/mol. It contains multiple functional groups, including acetoxymethyl and tetrahydropyran structures, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2803372-74-7 |

| Purity | 98% |

| Molecular Weight | 594.68 g/mol |

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific biological macromolecules such as proteins and nucleic acids. The presence of polar and nonpolar regions allows for potential hydrogen bonding and hydrophobic interactions. These interactions could modulate various biological processes including enzyme activity and signal transduction pathways.

Biological Activities

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety is particularly noted for its role in enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- The tetrahydropyran structure has been associated with anti-inflammatory activities. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

-

Antimicrobial Properties :

- Some derivatives of tetrahydropyran compounds have demonstrated antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydropyran derivatives demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound exhibited a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This effect was attributed to the modulation of NF-kB signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Fluorophenyl-Thiophene Derivatives

Key Observations :

Pyran Core Modifications

Table 2: Pyran Derivatives with Varied Functional Groups

Key Observations :

- Ester vs. Ether Linkages : Acetate-protected derivatives (e.g., 13a) exhibit higher synthetic yields (78%) compared to ether-linked analogues (27–33%).

- Bioactivity Trends: Hydroxymethylphenoxy derivatives (e.g., 14a) are likely intermediates for prodrug activation, as seen in SGLT inhibitors like sotagliflozin ().

Triazole- and Thiadiazole-Linked Analogues

Table 3: Heterocyclic Modifications

Méthodes De Préparation

Synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde

A Suzuki-Miyaura coupling between 2-bromothiophene and 2-fluorophenylboronic acid yields 5-(2-fluorophenyl)thiophene. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group.

Example Conditions :

Friedel-Crafts Acylation with 4-Methylbenzene

The aldehyde undergoes Friedel-Crafts acylation with 4-methylbenzene in the presence of AlCl₃, forming a ketone intermediate. Reduction with NaBH₄ or catalytic hydrogenation yields the methylene bridge:

Key Data :

Construction of the Tetrahydro-2H-Pyran Core

The pyran ring is assembled via cyclization of a glucose-derived precursor.

Glucose Derivative Preparation

D-Glucose is selectively protected and functionalized to introduce the acetoxymethyl group at C2. Temporary protecting groups (e.g., benzyl ethers) ensure regioselectivity during subsequent steps.

Cyclization to Form Pyran Ring

A modified Ferrier reaction cyclizes the glucose derivative into the tetrahydro-2H-pyran scaffold. Acid catalysis (e.g., HCl, H₂SO₄) promotes ring closure while retaining stereochemistry:

Optimized Conditions :

Coupling of Thiophene-Phenyl and Pyran Intermediates

The thiophene-phenyl moiety is linked to the pyran core via a nucleophilic substitution or Mitsunobu reaction .

Mitsunobu Coupling

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the benzylic alcohol of the thiophene-phenyl group reacts with a hydroxyl-activated pyran intermediate:

Advantages :

Acetylation and Final Functionalization

The hydroxyl groups at C3, C4, and C5 of the pyran ring are acetylated using acetic anhydride under basic conditions (e.g., pyridine or DMAP).

Conditions :

-

Acetic anhydride: 3.5 equivalents.

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Reaction time: 12 hours.

Stereochemical Control and Purification

Chiral Resolution

If racemic intermediates form, chiral chromatography (e.g., Chiralpak IC) resolves enantiomers. Alternatively, enzymatic resolution using lipases achieves >99% enantiomeric excess.

Crystallization

Industrial-Scale Considerations

-

Cost Efficiency : Use of AlCl₃ in Friedel-Crafts reactions and Pd catalysts in coupling steps requires recycling to reduce costs.

-

Waste Management : Hydrochloric acid byproducts are neutralized with NaOH, and Pd residues are recovered via filtration.

Analytical Characterization

Critical Quality Attributes :

Q & A

Q. What are the recommended synthetic methodologies for this compound?

Answer: The synthesis of acetylated pyran derivatives typically involves multi-step protection/deprotection strategies. A validated approach includes:

- Glycosylation : Use a catalyst like trimethylphosphine (10 mol%) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 24 hours. Post-reaction, wash with ethyl acetate, dry with MgSO₄, and evaporate under reduced pressure to yield the product (87% yield) .

- Acetylation : Protect hydroxyl groups with acetyl under anhydrous conditions.

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Trimethylphosphine | |

| Solvent | THF | |

| Reaction Time | 24 hours | |

| Yield | 87% |

Q. How should this compound be handled and stored?

Answer:

Q. Table 2: Safety and Storage Guidelines

| Parameter | Detail | Reference |

|---|---|---|

| PPE | Gloves, lab coat, P95 respirator | |

| Storage Temperature | Room temperature | |

| Stability | Chemically stable in inert gas |

Q. Which spectroscopic techniques confirm structural integrity?

Answer:

- NMR : Analyze coupling constants (e.g., H NMR: δ 5.2–5.4 ppm for acetyl protons) and stereochemistry via C NMR .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., single-crystal studies with R-factor <0.05) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for stereochemical assignments?

Answer:

Q. How to optimize regioselectivity during acetylation?

Answer:

Q. What strategies mitigate low yields in glycosylation steps?

Answer:

Q. How to assess stability under varying pH conditions?

Answer:

Q. How to address discrepancies in cytotoxicity assays?

Answer:

- Dose-Response Validation : Repeat assays with standardized cell lines (e.g., HEK293) and controls.

- Metabolite Screening : Use LC-MS to identify bioactive metabolites interfering with results .

Q. What methodologies elucidate metabolic pathways?

Answer:

Q. How to troubleshoot poor solubility in biological assays?

Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance solubility without cytotoxicity.

- Liposomal Encapsulation : Improve bioavailability via lipid-based carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.